![molecular formula C16H18F3N3O3S B2905943 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 2191216-32-5](/img/structure/B2905943.png)
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is commonly referred to as MPP and is a piperidine derivative that contains a pyrazole ring and a sulfonamide group.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves the inhibition of specific enzymes and proteins such as COX-2, MMP-9, and VEGF. These enzymes and proteins are involved in various cellular processes such as angiogenesis, inflammation, and cell proliferation. By inhibiting their activity, MPP can prevent the development and progression of diseases that are associated with these processes.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPP can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine in lab experiments is its high specificity and selectivity towards certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using MPP is its potential toxicity and side effects. Therefore, it is important to use appropriate dosages and precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine. One of the areas of interest is the development of novel derivatives of MPP that have improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential applications of MPP in the treatment of other diseases such as diabetes, cardiovascular diseases, and viral infections. Moreover, further studies are needed to elucidate the exact mechanisms of action of MPP and its effects on various cellular processes.
Synthesemethoden
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with 4-trifluoromethoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been extensively studied for its potential applications in pharmaceutical and medical research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. MPP has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)26(23,24)14-6-4-13(5-7-14)25-16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYQTOMEFCRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.